molecular formula C16H22N2O7S2 B10934776 Dimethyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Dimethyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B10934776
M. Wt: 418.5 g/mol
InChI Key: DNEUMGCMTIPPRY-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine moiety, and multiple ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperidine Moiety: This step involves the reaction of the thiophene derivative with a piperidine derivative under specific conditions.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Dimethyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Dimethyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets can vary, but they often involve binding to proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3-methyl-5-aminothiophene-2,4-dicarboxylate: Similar structure but lacks the piperidine moiety.

    Dimethyl 3-methyl-5-(piperidin-4-yl)thiophene-2,4-dicarboxylate: Similar structure but lacks the methylsulfonyl group.

Uniqueness

Dimethyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate is unique due to the presence of both the piperidine moiety and the methylsulfonyl group, which can impart specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H22N2O7S2

Molecular Weight

418.5 g/mol

IUPAC Name

dimethyl 3-methyl-5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H22N2O7S2/c1-9-11(15(20)24-2)14(26-12(9)16(21)25-3)17-13(19)10-5-7-18(8-6-10)27(4,22)23/h10H,5-8H2,1-4H3,(H,17,19)

InChI Key

DNEUMGCMTIPPRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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